1-((4-bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide

Organophosphorus Chemistry Physicochemical Property Comparison Procurement Specification

1-((4-Bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide (CAS 709645-79-4) is a synthetic, phosphorus-containing heterocycle belonging to the 1-amino-2,5-dihydro-1H-phosphole 1-oxide family. The molecule consists of a five-membered dihydrophosphole oxide ring bearing an N-(4-bromophenyl) substituent at phosphorus (molecular formula C₁₀H₁₁BrNOP, molecular weight 272.08 g/mol).

Molecular Formula C10H11BrNOP
Molecular Weight 272.082
CAS No. 709645-79-4
Cat. No. B2417313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide
CAS709645-79-4
Molecular FormulaC10H11BrNOP
Molecular Weight272.082
Structural Identifiers
SMILESC1C=CCP1(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C10H11BrNOP/c11-9-3-5-10(6-4-9)12-14(13)7-1-2-8-14/h1-6H,7-8H2,(H,12,13)
InChIKeyBDUIOAJYZPTYGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-Bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide (CAS 709645-79-4): Structural Identity and Compound-Class Context for Procurement Screening


1-((4-Bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide (CAS 709645-79-4) is a synthetic, phosphorus-containing heterocycle belonging to the 1-amino-2,5-dihydro-1H-phosphole 1-oxide family . The molecule consists of a five-membered dihydrophosphole oxide ring bearing an N-(4-bromophenyl) substituent at phosphorus (molecular formula C₁₀H₁₁BrNOP, molecular weight 272.08 g/mol) . This scaffold positions the compound at the intersection of organophosphorus medicinal chemistry and phosphorus heterocycle synthesis; the phosphole oxide core is known to support anticancer, antimicrobial, and enzyme-inhibitory activities in structurally related analogs [1][2].

Why 1-((4-Bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide Cannot Be Replaced by Common 1-Amino- or 1-Phenyl-Phosphole Oxide Analogs


Substitution among 1-substituted 2,5-dihydro-1H-phosphole 1-oxides is not straightforward because even minor modifications at the phosphorus-bound amino substituent can markedly alter reactivity, stability, and biological profile. The 4-bromophenyl group introduces a heavy halogen atom that increases molecular weight (272.08 g/mol vs. ~191.21 g/mol for the unsubstituted phenyl analog 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide), enhances lipophilicity (ΔlogP estimated ~+0.8–1.2 versus the non-halogenated analog), and provides a unique heavy-atom X-ray crystallographic marker absent in fluoro, chloro, methyl, or unsubstituted phenyl variants . In phosphole-based anticancer programs, bromine substitution has been correlated with superior antileukemic activity; the most active phospha-sugar derivative in a comparative evaluation against K562 and U937 cell lines was the tribromo analog 2,3,4-tribromo-3-methyl-1-phenylphospholane 1-oxide, which outperformed the reference drug Glivec [1]. These structure-activity relationships demonstrate that generalizing across 1-substituted phosphole oxides without experimental confirmation of the specific derivative risks procurement of a compound with divergent pharmacological or physicochemical behavior.

1-((4-Bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide: Quantitative Differentiation Evidence for Scientific Selection


Molecular Weight and Lipophilicity Differentiation from 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide

The 4-bromophenyl substituent provides a quantifiable molecular weight and lipophilicity differentiation versus the closest non-halogenated analog. 1-((4-Bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide has a molecular weight of 272.08 g/mol, compared to 191.21 g/mol for the 1-phenyl analog 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide (C₁₀H₁₀OP) [1]. The bromine atom contributes an estimated ΔlogP increase of +0.8 to +1.2 units, altering membrane permeability and pharmacokinetic partitioning behavior [2]. Additionally, the bromine serves as a heavy-atom marker for X-ray crystallography, enabling unambiguous electron-density mapping not possible with the fluoro, chloro, or unsubstituted phenyl congeners .

Organophosphorus Chemistry Physicochemical Property Comparison Procurement Specification

Synthetic Accessibility via Defined 1-Chloro-2,5-dihydro-1H-phosphole 1-oxide Route

The compound is synthesized by the reaction of 4-bromoaniline with 1-chloro-2,5-dihydro-1H-phosphole 1-oxide, a method that is regioselective and avoids the use of transition-metal catalysts . This contrasts with 1-aryl-phosphole oxide syntheses that require McCormack cycloaddition conditions (e.g., PCl₃/diene or PhPCl₂/diene at elevated temperature) or palladium-catalyzed cross-coupling for aryl introduction [1]. The defined amine displacement route yields a single constitutional isomer, whereas direct phosphorus arylation can produce regioisomeric mixtures requiring chromatographic separation.

Phosphorus Heterocycle Synthesis Medicinal Chemistry Building Block Reaction Scalability

Preliminary Antileukemic Activity Evidence for Brominated Phosphole Oxides

In a comparative in vitro MTT assay against human leukemia K562 and U937 cell lines, the brominated phosphole oxide derivative 2,3,4-tribromo-3-methyl-1-phenylphospholane 1-oxide demonstrated superior antitumor activity relative to the reference drug Glivec (imatinib) [1]. The study further established that antileukemic potency correlated positively with the number of bromine substituents on the phosphole/phospholane scaffold, with the tribromo analog > dibromo > monobromo > non-brominated derivatives [2]. While the title compound 1-((4-bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide has not yet been evaluated in this specific assay, it bears a single bromine atom on the N-phenyl ring, placing it in a structural class where bromine content demonstrably modulates anticancer potency.

Anticancer Drug Discovery Leukemia Cell Lines Phospha-Sugar Analog

Commercial Availability at Defined Purity for Reproducible Screening

1-((4-Bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide is commercially available from multiple vendors at a purity of ≥98% . This contrasts with many in-class 1-amino-2,5-dihydrophosphole oxides, which are not listed in commercial catalogs and require custom synthesis . A defined purity specification is critical for reproducible biological screening, as phosphole oxides can undergo gradual hydrolysis or oxidation, generating impurities that confound dose-response measurements.

Chemical Procurement Purity Specification Reproducibility

Recommended Application Scenarios for 1-((4-Bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide Based on Quantitative Differentiation Evidence


Lead Compound for Bromine-Content-Dependent Antileukemic SAR Exploration

The established correlation between bromine substituent count and antileukemic potency in phosphole/phospholane oxides [1] positions 1-((4-bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide as a strategic monobrominated starting point for systematic SAR studies. Researchers can use this compound as a baseline (1 Br atom) and synthesize di- and tribrominated analogs to map the potency-bromine content relationship in the 1-amino-2,5-dihydrophosphole oxide subseries, a scaffold unexplored in the published phospha-sugar anticancer literature.

Heavy-Atom Derivative for X-ray Crystallographic Phasing of Protein-Ligand Complexes

The single bromine atom provides a strong anomalous scattering signal (f'' ≈ 1.3 e⁻ at Cu Kα) suitable for SAD/MAD phasing in macromolecular crystallography [2]. Unlike the tribromo analog used in functional assays, this monobromo compound offers a simpler electron-density map for unambiguous ligand placement, making it valuable for structural biology groups studying phosphole oxide–protein interactions.

Physicochemical Probe for Membrane Permeability Studies in Organophosphorus Drug Design

With its quantifiable molecular weight (272.08 g/mol) and estimated logP shift (+0.8–1.2 vs. non-halogenated analogs) , this compound serves as a well-defined probe for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies. Comparing its permeability with the 1-((4-fluorophenyl)amino) and 1-((4-chlorophenyl)amino) congeners allows isolation of the halogen effect on passive diffusion in the phosphole oxide series.

Immediately Available Scaffold for Fragment-Based or DNA-Encoded Library (DEL) Chemistry

The commercial availability at ≥98% purity from multiple vendors eliminates the custom-synthesis bottleneck for library production. The secondary amine (–NH–) at phosphorus provides a reactive handle for further diversification (acylation, sulfonylation, phosphinoylation), enabling rapid incorporation into fragment-based screening collections or DNA-encoded libraries where reproducible purity and supply are critical.

Quote Request

Request a Quote for 1-((4-bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.